molecular formula C20H17NO2 B5504086 2-(4-biphenylyloxy)-N-phenylacetamide

2-(4-biphenylyloxy)-N-phenylacetamide

Cat. No. B5504086
M. Wt: 303.4 g/mol
InChI Key: JOVPJLCMDCGVSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Research on the molecular structure of similar compounds reveals the importance of structural elucidation in understanding chemical behavior. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide was analyzed to show intermolecular hydrogen bonding, which is crucial for predicting molecular interactions and stability (Marinova et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of related compounds have been studied extensively. One study focused on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, indicating the compound's potential in various chemical transformations (Vavasori et al., 2023). Another explored the synthesis of derivatives with antimicrobial activity, underscoring the significance of chemical modifications in enhancing biological properties (Jayadevappa et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds. Studies on compounds like N-(2-methylphenyl)-2,2-dichloroacetamide provide insights into how structural variations affect these properties, influencing their practical applications and effectiveness in various domains (Arjunan et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the development of new materials and drugs. Research on similar compounds has shed light on their potential antibacterial activity and mechanisms of action, which can guide the development of therapeutic agents (Yele et al., 2021).

Scientific Research Applications

Environmental Impact and Toxicity Studies

Studies have explored the environmental presence and impact of acetaminophen, emphasizing its widespread use and resultant ecological footprint. For instance, acetaminophen's cyto-genotoxic effects on aquatic species like the zebra mussel (Dreissena polymorpha) were evaluated using a multi-biomarker approach, indicating moderate cyto-genotoxicity and suggesting environmental monitoring and mitigation strategies to prevent potential ecosystem damage (Parolini et al., 2010).

Antimicrobial Properties

Research into novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial properties has shown that some synthesized compounds exhibit superior in vitro activity against various fungal and bacterial strains compared to standard drugs, indicating potential for developing new antimicrobial agents (Jayadevappa et al., 2012).

Biochemical Mechanisms and Metabolic Pathways

The biochemical mechanisms and metabolic pathways of acetaminophen, including its bioactivation, detoxification, and interactions with various biochemical markers, have been extensively studied. These investigations provide insights into how acetaminophen is processed in biological systems, informing safer drug design and use. For example, the metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity offers valuable data for understanding the drug's effects at the molecular level and identifying potential biomarkers for improved clinical assessment (Coen, 2015).

Pharmacological Innovations

Innovations in pharmacology, such as the development of drug-loaded tablets with modified-release characteristics using stereolithography (SLA), demonstrate the potential for advanced drug delivery systems. This technology allows for precise control over drug release rates, enhancing therapeutic efficacy and patient compliance. Research in this area could revolutionize how medications like acetaminophen are administered, improving outcomes and minimizing risks (Wang et al., 2016).

Analytical Detection and Monitoring

The development of sensitive and selective analytical methods for detecting acetaminophen and its metabolites in various matrices highlights the importance of monitoring pharmaceutical pollutants. Such methods are crucial for environmental surveillance and ensuring the safety of pharmaceutical products. An example includes the electrochemical study and flow injection analysis of paracetamol in pharmaceutical formulations, which offers a rapid, accurate, and low-cost approach for quality control and environmental monitoring (Fanjul-Bolado et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, it would interact with biological targets in the body .

Safety and Hazards

Like many organic compounds, “2-(4-biphenylyloxy)-N-phenylacetamide” could potentially be harmful if ingested, inhaled, or in contact with skin. It’s important to handle such compounds with appropriate safety measures .

Future Directions

The future research directions would depend on the properties and potential applications of “2-(4-biphenylyloxy)-N-phenylacetamide”. It could be explored for uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-phenyl-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPJLCMDCGVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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